molecular formula C19H20BrFN2O2 B3458202 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine

Cat. No. B3458202
M. Wt: 407.3 g/mol
InChI Key: VFDGURLYZBVAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine, also known as BFBP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. BFBP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine acts as a selective antagonist for certain serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors. By blocking the action of these receptors, 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine can modulate various physiological and behavioral responses mediated by serotonin.
Biochemical and physiological effects:
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been found to affect various physiological and biochemical processes, including neurotransmitter release, neuronal activity, and gene expression. 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has also been shown to modulate behaviors such as anxiety, aggression, and impulsivity in animal models.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has several advantages for use in lab experiments, including its high selectivity for specific receptor subtypes and its ability to cross the blood-brain barrier. However, 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability compared to other research tools.

Future Directions

There are several potential future directions for research involving 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine, including the development of new imaging techniques using 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine as a ligand, the investigation of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine's effects on other receptor subtypes, and the exploration of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine's potential therapeutic applications in mental disorders. Further research is needed to fully understand the potential of 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine as a tool for scientific research.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been used in various scientific research applications, including the study of serotonin receptors and their role in mental disorders such as depression and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has also been investigated for its potential use as a ligand for imaging techniques such as PET and SPECT.

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-7-6-15(20)12-14(18)13-22-8-10-23(11-9-22)19(24)16-4-2-3-5-17(16)21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDGURLYZBVAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.